- Highly Selective Hydroxylation and Alkoxylation of Silanes: One-Pot Silane Oxidation and Reduction of Aldehydes/KetonesOrganometallics, 2020, 39(1), 165-171,
Cas no 93547-88-7 (Silanol, (1,1-dimethylethyl)diphenyl-)

93547-88-7 structure
商品名:Silanol, (1,1-dimethylethyl)diphenyl-
Silanol, (1,1-dimethylethyl)diphenyl- 化学的及び物理的性質
名前と識別子
-
- Silanol, (1,1-dimethylethyl)diphenyl-
- t-BUTYLDIPHENYLSILANOL
- tert-butyl-hydroxy-diphenylsilane
- 1-(1,1-Dimethylethyl)-1,1-diphenylsilanol (ACI)
- Silanol, (1,1-dimethylethyl)diphenyl- (9CI)
- tert-Butyldiphenylsilanol
- DTXSID40345922
- F87603
- tert-Butyl(diphenyl)silanol #
- t-butyldiphenylsilyl mono-alcohol
- 93547-88-7
- CS-0458752
- Diphenyl-t-Butylsilanol
- SCHEMBL152027
- t-Butyl-diphenyl-silanol
- TBDPSOH
-
- インチ: 1S/C16H20OSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3
- InChIKey: UNAYGNMKNYRIHL-UHFFFAOYSA-N
- ほほえんだ: O[Si](C(C)(C)C)(C1C=CC=CC=1)C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 256.128341792g/mol
- どういたいしつりょう: 256.128341792g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
Silanol, (1,1-dimethylethyl)diphenyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1078315-5g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 95% | 5g |
$225 | 2022-11-02 | |
eNovation Chemicals LLC | Y1078315-25g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 95% | 25g |
$595 | 2022-11-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529419-5g |
Tert-butyldiphenylsilanol |
93547-88-7 | 98% | 5g |
¥1335.00 | 2024-04-24 | |
A2B Chem LLC | AC99393-1g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 98% | 1g |
$35.00 | 2024-07-18 | |
A2B Chem LLC | AC99393-25g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 98% | 25g |
$423.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529419-25g |
Tert-butyldiphenylsilanol |
93547-88-7 | 98% | 25g |
¥4023.00 | 2024-04-24 | |
1PlusChem | 1P006FMP-1g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 98% | 1g |
$35.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529419-1g |
Tert-butyldiphenylsilanol |
93547-88-7 | 98% | 1g |
¥331.00 | 2024-04-24 | |
A2B Chem LLC | AC99393-5g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 98% | 5g |
$120.00 | 2024-07-18 |
Silanol, (1,1-dimethylethyl)diphenyl- 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Water Catalysts: Iridium(1+), chloro[2-(4,5-dihydro-1H-imidazol-2-yl-κN3)-6-methylpyridine-κN][(1… Solvents: Tetrahydrofuran ; 14 h, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether , Methanol , Water ; 24 h, rt
リファレンス
- A 3D Organically Synthesized Porous Carbon Material for Lithium-Ion BatteriesAngewandte Chemie, 2018, 57(37), 11952-11956,
合成方法 3
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Eosin Solvents: Acetonitrile , Water ; 36 - 48 h, rt
リファレンス
- Diverse functionalization of hydrosilanes and programmable synthesis of multisubstituted organosilanes enabled by neutral eosin Y photocatalysis, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Water , Oxygen Catalysts: Gold Solvents: Acetone ; 480 min, 1 atm, 30 °C
リファレンス
- O2-enhanced catalytic activity of gold nanoparticles in selective oxidation of hydrosilanes to silanolsChemistry Letters, 2015, 44(8), 1062-1064,
合成方法 5
はんのうじょうけん
1.1 Reagents: Water , Oxygen Catalysts: Rose Bengal Solvents: Tetrahydrofuran ; 12 h, rt
リファレンス
- Metal-free visible-light-mediated aerobic oxidation of silanes to silanolsScience China: Chemistry, 2018, 61(12), 1594-1599,
合成方法 6
はんのうじょうけん
1.1 Catalysts: 1-Propanethiol, 3-(trimethoxysilyl)-, polymer with dimethoxydimethylsilane and t… (oxidized) Solvents: Water ; 24 h, 100 °C
リファレンス
- Quantitative Evaluation of the Effect of the Hydrophobicity of the Environment Surrounding Bronsted Acid Sites on Their Catalytic Activity for the Hydrolysis of Organic MoleculesJournal of the American Chemical Society, 2019, 141(4), 1636-1645,
合成方法 7
はんのうじょうけん
1.1 Solvents: Methanol , Water
リファレンス
- The recycling of organosilyl protecting species used in organic synthesis and the water binding ability of the silanol tert-BuMe2SiOHJournal of Organometallic Chemistry, 1991, 421(2-3), 171-4,
合成方法 8
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: THF-d8 ; 1.5 h, 1 atm, rt
リファレンス
- Nonhydrolytic synthesis of silanols by the hydrogenolysis of benzyloxysilanesChemistry Letters, 2014, 43(4), 429-431,
合成方法 9
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide , 18-Crown-6 Solvents: Dimethyl sulfoxide
リファレンス
- Base promoted preparation of alkenylsilanols from allylsilanesChemistry Letters, 1997, (10), 1077-1078,
合成方法 10
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether , Methanol , Water ; 24 h, rt
リファレンス
- Catalytic Enantioselective Dehydrogenative Si-O Coupling to Access Chiroptical Silicon-Stereogenic Siloxanes and AlkoxysilanesJournal of the American Chemical Society, 2021, 143(14), 5301-5307,
合成方法 11
はんのうじょうけん
1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 15 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
リファレンス
- Catalysis-Based Total Syntheses of Pateamine A and DMDA-Pat AJournal of the American Chemical Society, 2018, 140(33), 10514-10523,
合成方法 12
はんのうじょうけん
1.1 Solvents: Diethyl ether
リファレンス
- Silanol synthesis: reaction of hexaphenylcyclotrisiloxane with organometallic reagentsJournal of Organic Chemistry, 1993, 58(26), 7584-6,
合成方法 13
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Diethyl ether , Water ; rt; 45 min, rt
リファレンス
- On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic AcidsJournal of Organic Chemistry, 2023, 88(14), 9853-9869,
合成方法 14
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 2821715-53-9 Solvents: 1,4-Dioxane , Water ; 18 h, rt
リファレンス
- Practical and Selective Bio-Inspired Iron-Catalyzed Oxidation of Si-H Bonds to Diversely Functionalized OrganosilanolsACS Catalysis, 2022, 12(15), 9143-9152,
合成方法 15
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ; 5 h, rt
リファレンス
- Towards Multi-generation Assemblies with Tetraphenylmethane SubunitsSupramolecular Chemistry, 2003, 15(7-8), 495-503,
合成方法 16
はんのうじょうけん
1.1 Catalysts: Ruthenium(1+), (η5-2,4-cyclopentadien-1-yl)(η3-2-propen-1-yl)(2-quinolinecarboxy… Solvents: Methanol
リファレンス
- Ruthenium(1+), (η5-2,4-Cyclopentadien-1-yl)(η3-2-propen-1-yl)(2-quinoline-carboxylato-κN1, κO2)-, Hexafluorophosphate(1-) (1:1)1,2e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-3,
合成方法 17
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether , Methanol , Water
リファレンス
- A new fluoridolyzable anchoring linkage for orthogonal solid-phase peptide synthesis: design, preparation, and application of the N-(3 or 4)-[[4-(hydroxymethyl)phenoxy]-tert-butylphenylsilyl]phenyl pentanedioic acid monoamide (Pbs) handleJournal of Organic Chemistry, 1988, 53(22), 5240-8,
合成方法 18
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether , Methanol , Water ; 24 h, rt
リファレンス
- Silicon-centered chiral siloxy compound for chiral organic optoelectronic material and preparation method thereof, China, , ,
合成方法 19
はんのうじょうけん
1.1 Catalysts: Ruthenium(1+), (η5-2,4-cyclopentadien-1-yl)(η3-2-propen-1-yl)(2-quinolinecarboxy… Solvents: Methanol ; 30 min
リファレンス
- Ruthenium(1+),(5-2,4-Cyclopentadien-1-yl)(3-2-propen-1-yl)(2-quinolinecarboxylato-N1,O2)-,Hexafluorophosphate(1) (1:1)e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,,
合成方法 20
はんのうじょうけん
リファレンス
- An Asymmetric Route to Novel Chiral Cyclohexenones with Spiro-Connected Cyclopentenes. Further Utility of Chiral Bicyclic Thiolactams and the [3,3] Thio-Claisen ProductsJournal of Organic Chemistry, 1999, 64(10), 3585-3591,
Silanol, (1,1-dimethylethyl)diphenyl- Raw materials
- LITHIUM-2-METHYL-2-PROPANIDE
- (1,1-Dimethylethyl)diphenylsilyl 2-propen-1-yl carbonate
- 2,2,4,4,6,6-Hexakis-phenyl-1,3,5,2,4,6-trioxatrisilinane
- tert-Butyldiphenylsilane
- Benzene, 1,3-bis[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-
- tert-Butyldiphenylchlorosilane
- Silane, (1,1-dimethylethyl)diphenyl(phenylmethoxy)-
- (αS)-4-Bromo-α-[[(4-methoxyphenyl)methoxy]methyl]-2-thiazoleethanol
Silanol, (1,1-dimethylethyl)diphenyl- Preparation Products
Silanol, (1,1-dimethylethyl)diphenyl- 関連文献
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
93547-88-7 (Silanol, (1,1-dimethylethyl)diphenyl-) 関連製品
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